molecular formula C23H26N2O4 B2884096 N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-6-methoxy-1H-indole-2-carboxamide CAS No. 2097926-92-4

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-6-methoxy-1H-indole-2-carboxamide

Cat. No.: B2884096
CAS No.: 2097926-92-4
M. Wt: 394.471
InChI Key: YVUUICPXWDUCMI-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as diphenylethers . These are aromatic compounds containing two benzene rings linked to each other through an ether group .

Scientific Research Applications

Organic Chemistry Applications

  • Synthesis and Structural Analysis : A study discusses the synthesis and structural investigation of oxamide derivatives, including compounds stabilized by intramolecular three-center hydrogen bonding between the amide proton and two oxygen atoms (Martínez-Martínez et al., 1998).
  • Mechanochemical Synthesis : Research demonstrates the solvent-free synthesis of N-substituted indole-3-carboxaldehyde oximes, highlighting the environmentally friendly and sustainable character of mechanochemistry (Baláž et al., 2019).

Medicinal Chemistry and Pharmacology

  • Potential in Alzheimer's Disease : A series of 5-aroylindolyl-substituted hydroxamic acids, including indole-2-carboxamides, showed potential in ameliorating Alzheimer's disease phenotypes by inhibiting histone deacetylase 6 (Lee et al., 2018).
  • Anticancer Agents : Compounds with the indole-3-carboxamide scaffold, including N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives, were evaluated for their anticancer activities, targeting the epidemal growth factor receptor (Lan et al., 2017).
  • Anti-inflammatory Activity : Synthesis of 4-hydroxy-2(1H)-oxo-1-phenyl-1,8-naphthyridine-3-carboxamides demonstrated significant anti-inflammatory activity, presenting a novel approach for designing anti-inflammatory agents (Kuroda et al., 1992).

Properties

IUPAC Name

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-6-methoxy-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c1-28-19-8-7-16-13-21(25-20(16)14-19)22(26)24-15-23(27,17-5-3-2-4-6-17)18-9-11-29-12-10-18/h2-8,13-14,18,25,27H,9-12,15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVUUICPXWDUCMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC(C3CCOCC3)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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